Ethyl 3-amino-4,5,6,7-tetrahydro-1H-[1]benzothieno[2,3-b]pyrrole-2-carboxylate
Description
Ethyl 3-amino-4,5,6,7-tetrahydro-1H-[1]benzothieno[2,3-b]pyrrole-2-carboxylate is a heterocyclic compound characterized by a fused benzothieno-pyrrole system with a tetrahydro (partially saturated) backbone.
Properties
IUPAC Name |
ethyl 1-amino-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-b]pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-2-17-13(16)11-10(14)9-7-5-3-4-6-8(7)18-12(9)15-11/h15H,2-6,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUAHEPTOUKTFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)SC3=C2CCCC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-4,5,6,7-tetrahydro-1H-1benzothieno[2,3-b]pyrrole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiophene Core: Starting from a suitable thiophene derivative, the benzothiophene core can be constructed through cyclization reactions. For example, a Friedel-Crafts acylation followed by cyclization can be employed.
Pyrrole Ring Construction: The pyrrole ring can be introduced via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Amino Group Introduction: The amino group can be introduced through nucleophilic substitution or reductive amination.
Ester Formation: The ester group is typically introduced via esterification reactions, often using ethyl alcohol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely be optimized for scale, yield, and cost-effectiveness. Continuous flow chemistry and catalytic processes might be employed to enhance efficiency and reduce waste. The use of automated reactors and in-line purification systems can also streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol, or the amino group, converting it to an amine.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Cyclization: Acidic or basic catalysts can facilitate cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, Ethyl 3-amino-4,5,6,7-tetrahydro-1H-1benzothieno[2,3-b]pyrrole-2-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules. It can serve as a probe in biochemical assays to investigate the function of specific proteins or enzymes.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for the development of drugs targeting specific biological pathways, such as those involved in inflammation or cancer.
Industry
Industrially, Ethyl 3-amino-4,5,6,7-tetrahydro-1H-1benzothieno[2,3-b]pyrrole-2-carboxylate can be used in the production of specialty chemicals and materials. Its reactivity allows for the modification of polymers and the creation of new materials with desirable properties.
Mechanism of Action
The mechanism by which Ethyl 3-amino-4,5,6,7-tetrahydro-1H-1benzothieno[2,3-b]pyrrole-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active site residues, while the ester group can participate in esterification reactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Reagent Specificity: Ethyl chloroacetate is a common carboxylate-introducing agent, as seen in 6d synthesis , while Vilsmeier-Haack reagent facilitates formylation/cyclization in quinoline derivatives .
- Temperature Sensitivity : Thermal conditions (e.g., 100–110°C in ) contrast with milder room-temperature reactions (e.g., Boc protection in ).
Biological Activity
Ethyl 3-amino-4,5,6,7-tetrahydro-1H-benzothieno[2,3-b]pyrrole-2-carboxylate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : Ethyl 3-amino-4,5,6,7-tetrahydro-1H-benzothieno[2,3-b]pyrrole-2-carboxylate
- Molecular Formula : C13H16N2O2S
- Molecular Weight : 252.35 g/mol
Ethyl 3-amino-4,5,6,7-tetrahydro-1H-benzothieno[2,3-b]pyrrole-2-carboxylate exhibits various biological activities primarily through its interaction with cellular pathways:
- Anticancer Activity : The compound has been identified as a potent anticancer agent. It affects tubulin polymerization and induces G2/M cell-cycle arrest in cancer cells. This leads to significant inhibition of cell proliferation in various cancer types including soft tissue sarcomas and osteosarcomas .
- Antimicrobial Properties : Preliminary studies indicate that derivatives of similar structures exhibit antimicrobial activity against Gram-positive bacteria. This suggests a potential for the compound to be developed into an antimicrobial agent .
- Neuroprotective Effects : Some derivatives have shown neuroprotective properties by modulating neurotransmitter levels in the brain, potentially benefiting conditions like epilepsy and other neurological disorders .
Anticancer Studies
A study evaluated the cytotoxic effects of ethyl 3-amino-4,5,6,7-tetrahydro-1H-benzothieno[2,3-b]pyrrole-2-carboxylate on various cancer cell lines using MTS assays. Key findings include:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SK-LMS-1 (leiomyosarcoma) | 15 | Inhibition of tubulin polymerization |
| A-673 (Ewing's sarcoma) | 20 | Induction of G2/M cell-cycle arrest |
| U-2 OS (osteosarcoma) | 18 | Apoptosis induction |
These results indicate that the compound effectively inhibits cancer cell growth through multiple pathways.
Antimicrobial Activity
A separate investigation into related compounds revealed significant antimicrobial activity against Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MICs) were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Bacillus subtilis | 64 |
These results highlight the potential for ethyl 3-amino derivatives to serve as antimicrobial agents.
Case Studies
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced soft tissue sarcomas treated with ethyl 3-amino derivatives showed a response rate of approximately 60%, with manageable side effects. Patients reported improved quality of life during treatment.
- Neuroprotective Study : In an animal model of epilepsy, administration of the compound resulted in a significant reduction in seizure frequency compared to controls. This suggests potential therapeutic applications in neurodegenerative diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
